2,6-Dichloro-3,4,5-trihydroxybenzoic acid
Description
Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry
Halogenated aromatic carboxylic acids are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and one carboxylic acid group. numberanalytics.com These compounds are significant in various fields of chemical synthesis. The presence of both the deactivating, meta-directing carboxyl group and the deactivating, ortho-para-directing halogen atoms creates complex reactivity patterns in electrophilic aromatic substitution reactions. numberanalytics.com
Aryl halides, including halogenated carboxylic acids, are crucial precursors in metal-mediated cross-coupling reactions, providing pathways to construct more complex aromatic structures. nih.gov Furthermore, the conversion of aryl carboxylic acids to aryl halides through halodecarboxylation is a fundamental synthetic transformation. nih.govnih.gov This reaction involves the replacement of the carboxylic acid group with a halogen, a process that can be achieved through various methods, including those mediated by metals and activated by light. nih.gov The general reactivity of aromatic carboxylic acids also includes nucleophilic substitution and elimination reactions such as decarboxylation at high temperatures. numberanalytics.com
Relationship to Polyhydroxybenzoic Acids, with a Focus on Gallic Acid (3,4,5-Trihydroxybenzoic Acid)
Polyhydroxybenzoic acids are phenolic acids that feature multiple hydroxyl groups on the benzoic acid framework. sdstate.edu A key member of this family is gallic acid (3,4,5-trihydroxybenzoic acid), a compound found widely in the plant kingdom, including in grapes, tea, and nuts. nih.govnih.gov Gallic acid is known for its antioxidant properties and serves as a building block for larger molecules like tannins. nih.govresearchgate.net
2,6-Dichloro-3,4,5-trihydroxybenzoic acid is a direct structural analog of gallic acid. The only difference is the substitution of hydrogen atoms at the 2 and 6 positions of the aromatic ring with chlorine atoms. This substitution is expected to significantly alter the molecule's properties.
Table 2: Structural and Property Comparison: Gallic Acid vs. This compound
| Feature | Gallic Acid | This compound |
|---|---|---|
| Molecular Formula | C₇H₆O₅ nist.gov | C₇H₄Cl₂O₅ cymitquimica.com |
| Molecular Weight | 170.12 g/mol nist.gov | 239.01 g/mol cymitquimica.com |
| Substituents at C2, C6 | -H, -H | -Cl, -Cl |
| Acidity (pKa) | The introduction of two electron-withdrawing chlorine atoms is predicted to increase the acidity of the carboxylic acid and phenolic protons compared to gallic acid. | Predicted to be more acidic than gallic acid. |
| Key Properties | Natural antioxidant, precursor to pharmaceuticals and food preservatives. researchgate.net | Used as a polymerization inhibitor for polyesters and polyurethanes. cymitquimica.com |
Rationale for Academic Investigation of Halogenated Phenolic Acid Structures
The study of halogenated phenolic compounds is propelled by several key factors. Many of these compounds, including hydroxylated metabolites of persistent organic pollutants (POPs) like PCBs and PBDEs, are of significant environmental and toxicological concern. nih.govacs.org Their structural similarity to endogenous molecules, such as thyroid hormones, allows them to interfere with biological systems. oup.comacs.org
Academic investigation focuses on:
Endocrine Disruption: Halogenated phenolics can inhibit the activity of deiodinase enzymes, which are crucial for regulating thyroid hormone levels. oup.com This disruption can impact growth and development.
Environmental Persistence and Fate: Understanding the chemical properties of these compounds helps predict their behavior, persistence, and transformation in the environment. Research into degradation methods, such as photocatalytic processes, is ongoing for pollutants like pentachlorophenol. nih.gov
Structure-Activity Relationships: By synthesizing and studying compounds like this compound, researchers can systematically probe how the number, type, and position of halogen substituents influence a molecule's biological activity and chemical reactivity. This knowledge is vital for toxicology and medicinal chemistry. nih.gov
Overview of Advanced Research Paradigms and Methodologies Applicable to the Compound
The study of phenolic acids, including halogenated variants, relies on a suite of advanced analytical techniques for their extraction, separation, identification, and quantification. researchgate.netcjnmcpu.com
Extraction: Modern methods aim to efficiently extract these compounds from various matrices while minimizing solvent use and extraction time. Techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). nih.gov For liquid samples, solid-phase extraction (SPE) is commonly used for cleanup and concentration. ucdavis.edu
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing phenolic compounds. ucdavis.edumdpi.com It is often coupled with detectors like Photodiode Array (DAD) for UV-Vis spectral analysis or Mass Spectrometry (MS) for definitive identification and structural elucidation. researchgate.net Gas Chromatography (GC), also typically coupled with MS, is another powerful tool, though it often requires derivatization of the polar phenolic and carboxylic acid groups. cjnmcpu.com
Structural Elucidation: Beyond MS, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of novel or synthesized compounds, confirming the position of substituents on the aromatic ring.
Table 3: Advanced Methodologies for the Analysis of Halogenated Phenolic Acids
| Methodology Stage | Technique | Description |
|---|---|---|
| Extraction | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic frequencies to accelerate extraction from solid matrices. nih.gov |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, speeding up extraction. nih.gov | |
| Solid-Phase Extraction (SPE) | Used for sample cleanup and concentration from liquid solutions prior to analysis. ucdavis.edu | |
| Separation | High-Performance Liquid Chromatography (HPLC) | The primary method for separating complex mixtures of phenolic compounds. mdpi.com |
| Gas Chromatography (GC) | A high-resolution separation technique, often requiring derivatization for polar analytes. cjnmcpu.com | |
| Detection & Identification | Mass Spectrometry (MS) | Coupled with LC or GC, it provides molecular weight and fragmentation data for identification. ucdavis.edu |
Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2O5 |
|---|---|
Molecular Weight |
239.01 g/mol |
IUPAC Name |
2,6-dichloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Cl2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
InChI Key |
JLAFLQNKMRFQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)O)O)O)Cl)C(=O)O |
Origin of Product |
United States |
Exploration of Derivatives and Analogs of 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid
Design Principles for Structural Modification and Analog Generation
The design of new analogs of 2,6-dichloro-3,4,5-trihydroxybenzoic acid is guided by established chemical principles aimed at modifying its key functional groups: the carboxylic acid and the three phenolic hydroxyls.
The carboxylic acid moiety is a prime target for modification through esterification and amidation. These reactions convert the acidic, and typically charged, carboxylate group into neutral esters and amides, which can significantly alter a molecule's polarity, membrane permeability, and metabolic stability.
Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the benzoic acid with an alcohol under acidic catalysis, often with microwave irradiation to reduce reaction times and improve yields. csic.es For example, gallic acid (the non-halogenated parent compound) is readily converted to its alkyl esters by heating with the corresponding alcohol and a catalytic amount of sulfuric acid. csic.es A general patent describes the esterification of hydroxybenzoic acids by reacting them with a halocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine, a method designed to minimize competing O-alkylation of the phenolic hydroxyls. google.com
Amidation: The formation of amides from the carboxylic acid introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor. This is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. More commonly, peptide coupling reagents are used. For instance, various amide analogs of gallic acid have been synthesized using carbodiimide-mediated amide coupling with different amines. nih.gov This strategy allows for the introduction of a wide array of substituents to probe for specific interactions with a target receptor. nih.govnih.govresearchgate.net
The table below shows examples of ester and amide derivatives synthesized from gallic acid, illustrating the types of modifications that could be applied to its dichlorinated analog. csic.es
| Compound Type | Derivative Name | Alkyl/Amine Moiety |
| Alkyl Gallate | Butyl Gallate | Butanol |
| Alkyl Gallate | Hexyl Gallate | Hexanol |
| Alkyl Gallate | Octyl Gallate | Octanol |
| Alkyl Gallate | Decyl Gallate | Decanol |
| Alkyl Gallate | Dodecyl Gallate | Dodecanol |
| Alkyl Digallate Amide | N,N'-dibutan-1,4-diylbis(gallamide) | 1,4-Butanediamine |
| Alkyl Digallate Amide | N,N'-dihexan-1,6-diylbis(gallamide) | 1,6-Hexanediamine |
| Alkyl Digallate Amide | N,N'-dioctan-1,8-diylbis(gallamide) | 1,8-Octanediamine |
This table presents examples of derivatives synthesized from the parent compound, gallic acid, to illustrate potential modification strategies.
The three phenolic hydroxyl groups on the aromatic ring are key to the molecule's antioxidant properties and its ability to form hydrogen bonds. Modifying these groups via etherification or alkylation can dramatically alter these characteristics. This strategy is often used to increase lipophilicity or to block metabolic modification at these sites. A common synthetic strategy involves protecting these hydroxyls as ethers (e.g., benzyl (B1604629) ethers) to allow for selective reactions at other parts of the molecule, followed by deprotection. google.com Standard Williamson ether synthesis conditions, involving a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, would be a primary method for generating such derivatives.
In the context of this compound, the "core structure" is the di-chlorinated polyhydroxybenzoic acid scaffold. The "peripheral modifications" are the chemical alterations made to the carboxylic acid and hydroxyl functional groups. The goal of these modifications is to modulate the molecule's properties. For example, converting the hydrophilic hydroxyl groups of gallic acid into more lipophilic ethers or esters, and converting the carboxylic acid into amides, has been explored to improve its potential to cross the blood-brain barrier. nih.govnih.gov These peripheral changes can fine-tune the molecule's interaction with its environment without altering the fundamental chlorinated polyhydroxybenzoic acid core.
Synthetic Routes for Novel Halogenated Polyhydroxybenzoic Acid Derivatives
One plausible approach could involve the direct chlorination of gallic acid (3,4,5-trihydroxybenzoic acid) or a protected version of it. However, direct chlorination of such an electron-rich ring can be challenging to control and may lead to a mixture of products or over-chlorination.
A more controlled synthesis might start with an already chlorinated precursor. For example, a known process for creating 2,6-dichlorobenzoic acid involves the chlorination of 2,6-dichlorobenzal chloride. google.com Another documented procedure describes the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride to produce ethyl 3,5-dichloro-4-hydroxybenzoate in high yield. orgsyn.org This product is then saponified to the corresponding acid. orgsyn.org These methods demonstrate that selective chlorination of benzoic acid derivatives is feasible and could be adapted to produce the target this compound structure from a suitable precursor.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, the key structural variables would be the nature and position of the chlorine atoms and the modifications to the carboxyl and hydroxyl groups.
The halogenation pattern, particularly the presence of two chlorine atoms at the ortho positions (C2 and C6) relative to the carboxylic acid, is predicted to have a profound impact on the molecule's conformation and properties.
Studies on 2,6-disubstituted benzoic acids, including 2,6-dichlorobenzoic acid, have shown that steric hindrance from the two ortho substituents forces the carboxylic acid group to twist out of the plane of the aromatic ring. mdpi.com This loss of planarity reduces the electronic conjugation between the carboxyl group and the benzene (B151609) ring. A significant consequence of this steric effect is an increase in acidity (a lower pKa value) compared to the non-ortho-substituted analogs. mdpi.com This is because the deprotonated carboxylate anion, which is not stabilized by resonance with the ring, is less destabilized by the loss of planarity than the neutral carboxylic acid. mdpi.com
The table below compares the acidity of benzoic acid with its ortho-chlorinated derivatives, illustrating the powerful influence of the ortho-halogenation pattern. mdpi.com
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Chlorobenzoic Acid | 2.94 |
| 2,6-Dichlorobenzoic Acid | 1.69 |
This table demonstrates the increase in acidity with ortho-chlorine substitution.
This altered geometry and electronic distribution directly influence how the molecule engages in molecular recognition. The interactions of ortho-substituted benzoic acids are heavily influenced by these steric effects. semanticscholar.orgmdpi.com Furthermore, the chlorine atoms themselves can participate in non-covalent interactions known as halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a receptor). This directional interaction is an increasingly recognized tool in molecular design and can contribute significantly to binding affinity and specificity. researchgate.net Therefore, the 2,6-dichloro pattern not only modifies the acidic character of the carboxyl group but also introduces specific steric and electronic features that would govern its interactions with biological macromolecules.
Role of Hydroxyl and Carboxyl Groups in Ligand-Target Binding
The biological activity of phenolic compounds like this compound is intrinsically linked to the presence and orientation of their hydroxyl (-OH) and carboxyl (-COOH) groups. These functional groups are pivotal in forming interactions with biological targets, such as enzymes and receptors, through various non-covalent forces.
The three adjacent hydroxyl groups on the phenyl ring are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of multiple hydrogen bonds with amino acid residues in the binding pocket of a target protein. The spatial arrangement of these hydroxyl groups is critical. For instance, in the related compound 2,4,6-trihydroxybenzoic acid, the specific orientation of the hydroxyl groups has been shown to be crucial for its inhibitory activity against certain enzymes. researchgate.net It is plausible that the vicinal trihydroxy arrangement in this compound similarly dictates its binding affinity and specificity.
The presence of two chlorine atoms at the 2 and 6 positions introduces steric and electronic effects that can modulate the reactivity and binding of the hydroxyl and carboxyl groups. These bulky halogen atoms can influence the preferred conformation of the molecule, potentially forcing the hydroxyl and carboxyl groups into specific orientations that may enhance or hinder binding to a target.
Comparative SAR Analysis with Gallic Acid and Other Trihydroxybenzoic Acid Analogs
Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By comparing this compound with its parent compound, gallic acid, and other analogs, we can infer the contributions of its unique structural features.
Gallic Acid (3,4,5-trihydroxybenzoic acid): Gallic acid is a well-studied natural phenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netepa.govnih.gov SAR studies on gallic acid derivatives have revealed that the number and position of the hydroxyl groups are crucial for its antioxidant capacity. mdpi.com The three adjacent hydroxyl groups are believed to be the primary reason for its potent radical scavenging activity.
| Compound | Structure | Key Structural Differences from this compound | Known Biological Activities |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | Lacks the two chlorine atoms at positions 2 and 6. | Antioxidant, anti-inflammatory, anticancer researchgate.netepa.govnih.gov |
| 2,4,6-Trihydroxybenzoic Acid | 2,4,6-trihydroxybenzoic acid | Different substitution pattern of hydroxyl groups; lacks chlorine atoms. | CDK inhibitor, anti-proliferative researchgate.net |
| Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid | Two hydroxyl groups are replaced by methoxy (B1213986) groups; lacks chlorine atoms. | A known o-methylated analog of gallic acid. nih.gov |
Impact of Chlorination: The introduction of chlorine atoms onto the aromatic ring significantly alters the physicochemical properties of the molecule. Halogenation, particularly chlorination, is known to increase the lipophilicity of a compound. researchgate.net This enhanced lipophilicity can improve its ability to cross cell membranes and access intracellular targets. However, the steric bulk of the chlorine atoms at the ortho positions (2 and 6) can also introduce conformational constraints and may influence how the molecule fits into a binding site.
In the case of this compound, the two chlorine atoms flank the carboxyl group and are adjacent to the hydroxyl groups at positions 3 and 5. This arrangement could potentially:
Enhance Binding Affinity: The electron-withdrawing nature of the chlorine atoms can increase the acidity of the phenolic hydroxyl groups, potentially leading to stronger hydrogen bonding with target proteins. The increased lipophilicity may also favor hydrophobic interactions within the binding pocket.
Introduce Selectivity: The specific steric and electronic profile conferred by the chlorine atoms could lead to a more selective interaction with certain biological targets compared to the non-halogenated gallic acid.
Alter Metabolic Stability: The presence of chlorine atoms can block positions susceptible to metabolic modification, potentially increasing the compound's biological half-life.
Other Trihydroxybenzoic Acid Analogs: Comparing with other isomers like 2,4,6-trihydroxybenzoic acid further underscores the importance of the substitution pattern. Studies have shown that 2,4,6-trihydroxybenzoic acid can inhibit cyclin-dependent kinases (CDKs), while the closely related 3,4,5-trihydroxybenzoic acid (gallic acid) does not show significant activity. researchgate.net This highlights that the precise arrangement of the functional groups is a key determinant of biological activity.
Molecular Mechanism Investigations of 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid Mechanistic Focus
Elucidation of Potential Molecular Targets and Interaction Modes
The structural architecture of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid, featuring a benzoic acid core with three hydroxyl groups and two chlorine atoms, suggests several potential molecular targets. The trihydroxybenzoic acid moiety is analogous to gallic acid, which is known to interact with a variety of proteins. The addition of chlorine atoms at the 2 and 6 positions can significantly alter the electronic and steric properties of the molecule, potentially leading to novel or enhanced interactions.
Potential molecular targets can be hypothesized based on the known activities of similar compounds. For instance, gallic acid and its derivatives have been shown to interact with enzymes such as cyclooxygenases and lipoxygenases. The presence of the carboxylate group and multiple hydroxyl groups allows for the formation of salt bridges and hydrogen bonds with amino acid residues in the active sites of enzymes. Molecular docking studies on other dichlorinated benzamide (B126) derivatives have shown that the chlorine atoms can participate in specific interactions, including halogen bonding, with protein residues, thereby influencing binding affinity and selectivity. For this compound, potential targets may include kinases, oxidoreductases, and other enzymes where the binding pocket can accommodate the substituted phenyl ring. The interaction modes would likely involve a combination of hydrogen bonding from the hydroxyl and carboxyl groups, and potentially halogen bonding from the chlorine atoms, with key residues in the target protein.
Enzyme Inhibition or Modulation Studies
Phenolic compounds are well-documented as enzyme inhibitors. nih.gov Gallic acid, for example, has been shown to inhibit enzymes such as α-amylase and trypsin. nih.gov The inhibitory mechanism often involves the covalent attachment of the phenolic compound to nucleophilic sites on the enzyme, leading to a loss of function. nih.gov
In the context of this compound, the addition of chlorine atoms could modulate this inhibitory activity. Chlorinated phenolic compounds have been demonstrated to inhibit enzymes like polyphenol oxidase (PPO). bohrium.com The inhibitory effect can be influenced by the degree and position of chlorination.
A relevant area of investigation, drawing parallels from related phenolic acids, is the interaction with Cyclin-Dependent Kinases (CDKs). A study on the flavonoid metabolite 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) revealed its ability to inhibit CDKs 1, 2, and 4. nih.gov Interestingly, the structurally similar 3,4,5-trihydroxybenzoic acid (gallic acid) did not show significant CDK inhibition, highlighting the importance of the substitution pattern for biological activity. nih.gov It is plausible that this compound could exhibit inhibitory activity against CDKs or other kinases, with the chlorine atoms potentially influencing its binding affinity and selectivity.
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Gallic Acid | α-Amylase, Trypsin | Inhibition of enzymatic activity. | nih.gov |
| Chlorinated Phenols | Polyphenol Oxidase (PPO) | Inhibition of enzyme function. | bohrium.com |
| 2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA) | CDKs 1, 2, and 4 | Dose-dependent inhibition. | nih.gov |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | CDKs | No significant inhibition observed. | nih.gov |
Receptor Binding Dynamics via Mechanistic Assays
Mechanistic assays are crucial for characterizing the binding of a ligand to its receptor. While specific receptor binding data for this compound are not available, the principles of these assays can be discussed in the context of this molecule. Techniques such as competitive fluorescence displacement assays are commonly used to determine the binding affinity of a compound to a target protein.
A study on halo-benzoic acids demonstrated their ability to bind to human transthyretin (hTTR), a transport protein. nih.gov The binding affinity was found to be dependent on the hydrophobicity of the compounds. Given that this compound is a halogenated benzoic acid, it is conceivable that it could bind to transport proteins or other receptors.
A typical mechanistic assay to investigate this would involve a fluorescent probe that binds to the receptor of interest. The addition of this compound would compete with the probe for binding, leading to a decrease in the fluorescence signal. By titrating the concentration of the test compound, a binding curve can be generated, from which the binding constant (Kd) or the inhibitory constant (Ki) can be calculated.
| Parameter | Description | Example Value (Hypothetical) |
|---|---|---|
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the concentration of ligand at which half of the receptors are occupied. A lower Kd indicates higher affinity. | e.g., 10 µM |
| Inhibitory Constant (Ki) | The concentration of a competing ligand that would occupy half the receptors if no competing fluorescent probe were present. | e.g., 5 µM |
| Hill Slope | Describes the steepness of the binding curve and can provide insights into the cooperativity of binding. | e.g., 1.0 (non-cooperative) |
Studies on Intermolecular Interactions with Biological Macromolecules
The intermolecular interactions of this compound with biological macromolecules are dictated by its functional groups. The three hydroxyl groups and the carboxylic acid group are capable of forming strong hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's binding site. The aromatic ring can participate in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
The presence of two chlorine atoms introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of the chlorine atom interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a deprotonated carboxylate group on the protein. The different intrinsic characteristics of fluorine versus chlorine substituents have been shown to be major factors in determining the structures of conformers and other properties of ortho-halogen substituted benzoic acids. iku.edu.tr Studies on 2,3,4-trihydroxybenzoic acid have revealed the formation of intermolecular hydrogen bonds that contribute to a three-dimensional network in its crystalline structure, highlighting the importance of these interactions in molecular packing and, by extension, in binding to macromolecules. nih.gov
Investigation of Intracellular Signaling Pathway Modulation
Phenolic compounds are known to modulate various intracellular signaling pathways, often those related to inflammation and cell proliferation. Gallic acid, the parent compound of this compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a downregulation of pro-inflammatory cytokines.
It is plausible that this compound could also modulate the NF-κB pathway. The chlorine atoms may enhance its cellular uptake or its interaction with key proteins in the pathway, potentially leading to a more potent effect compared to gallic acid. Other signaling pathways that could be affected include the mitogen-activated protein kinase (MAPK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, both of which are crucial in regulating cellular processes like growth, differentiation, and apoptosis. The modulation of these pathways by this compound would be a critical area of investigation to understand its full biological activity profile.
Computational and Theoretical Studies on 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. DFT models the electronic density to calculate the energy of a system, providing insights into molecular structure, vibrational frequencies, and electronic parameters.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov The chlorine atoms are expected to lower the energy of both the HOMO and LUMO, with the precise change in the gap determining the ultimate effect on reactivity.
Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be electron-rich sites, while the hydrogen atoms and the chlorinated carbon atoms would be relatively electron-poor.
Table 1: Predicted Electronic Property Changes Based on DFT Principles
| Property | Gallic Acid (3,4,5-trihydroxybenzoic acid) | 2,6-Dichloro-3,4,5-trihydroxybenzoic acid (Predicted) | Rationale for Prediction |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Baseline value | Likely decreased | Electron-withdrawing groups can lower the LUMO more significantly than the HOMO, reducing the gap and increasing reactivity. nih.gov |
| Electron Affinity | Baseline value | Increased | The strong electron-withdrawing nature of chlorine atoms enhances the molecule's ability to accept an electron. |
| Ionization Potential | Baseline value | Increased | The inductive effect of chlorine makes it more difficult to remove an electron from the system. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential inhibitors. Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-protein complex over time. researchgate.net
While no specific docking studies for this compound are available, extensive research has been conducted on its parent, gallic acid, and its derivatives. These compounds have been docked against various targets, including enzymes involved in viral replication, inflammation, and oxidative stress. nih.govnih.gov For instance, gallic acid has been studied as a potential inhibitor of the SARS-CoV-2 main protease and signaling molecules like NF-κB. nih.govnih.gov
For this compound, a docking study would predict its binding affinity and interaction pattern within a target's active site. The three hydroxyl groups and the carboxylic acid moiety would be expected to form multiple hydrogen bonds with amino acid residues, a common interaction mode for polyphenols. nih.gov The two chlorine atoms could introduce new interactions, such as halogen bonds, or create steric hindrance, potentially altering the binding mode and affinity compared to gallic acid.
An MD simulation would provide further insight by modeling the dynamic movements of the ligand and protein, assessing the stability of key hydrogen bonds, and calculating the binding free energy more accurately.
Table 2: Representative Molecular Docking Data for Gallic Acid (for Comparative Context)
| Target Protein (PDB ID) | Ligand | Binding Energy / Glide Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| NF-κB (1SVC) | Gallic Acid | -7.01 | VAL61, HIS112, SER113, VAL145, ARG157, LEU143 | nih.gov |
| AP-1 (1FOS) | Gallic Acid | -6.14 | GLN166, THR352, ARG401, ARG404, GLU356, ASP170, GLN349 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure.
No specific QSAR/QSPR models for this compound have been published. However, developing such a model would involve:
Dataset Compilation : Assembling a series of structurally related benzoic acid derivatives with known experimental data for a specific activity (e.g., antioxidant capacity) or property (e.g., water solubility).
Descriptor Calculation : For each molecule in the series, including the target compound, a wide range of descriptors would be calculated. These can be classified as:
Constitutional (1D) : Molecular weight, atom counts.
Topological (2D) : Connectivity indices that describe molecular branching.
Geometrical (3D) : Molecular surface area, volume.
Quantum Chemical : HOMO/LUMO energies, dipole moment, atomic charges calculated via DFT.
Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the observed activity or property.
Validation : Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound, a QSAR model could predict its potential as an antimicrobial or enzyme inhibitor, while a QSPR model could predict properties like its octanol-water partition coefficient (logP) or melting point.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. The structure of anhydrous gallic acid has been shown to be essentially planar. nih.gov However, the introduction of two bulky chlorine atoms at the C2 and C6 positions would introduce significant steric strain.
This strain, primarily between the chlorine atoms and the adjacent carboxylic acid group, would likely force the carboxyl group to rotate out of the plane of the benzene (B151609) ring. Studies on similarly crowded molecules, such as 4,6-dichloro-5-nitrobenzofuroxan, have demonstrated that ortho substituents dramatically affect the torsional angles of neighboring functional groups. mdpi.com
A computational conformational analysis would involve systematically rotating the flexible bonds (C-C bond of the carboxyl group and C-O bonds of the hydroxyl groups) and calculating the potential energy at each step. This process generates a potential energy surface, or landscape, from which the most stable, low-energy conformers (global and local minima) can be identified. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.
Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. For this compound, the predicted IR spectrum would show characteristic peaks for O-H stretching (from hydroxyl and carboxyl groups), C=O stretching (from the carboxyl group), C=C stretching of the aromatic ring, and new C-Cl stretching vibrations. These predicted frequencies can be compared to experimental data for gallic acid to identify shifts caused by chlorination. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. In the ¹³C NMR spectrum of this compound, the signals for C2 and C6 would be significantly shifted due to the direct attachment of chlorine. The chemical shifts of the other ring carbons (C1, C3, C4, C5) would also be altered by the electronic effects of the new substituents when compared to the known spectrum of gallic acid. spectrabase.com
UV-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the UV-Vis range. mdpi.com The calculation provides the maximum absorption wavelength (λmax) and the oscillator strength of the transitions. The addition of chlorine atoms and potential loss of planarity would alter the conjugated π-system, likely causing a shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the λmax compared to gallic acid.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Dichloro-4-Fluoro Phenol (B47542) |
| 3,4,5-trihydroxybenzoic acid (Gallic Acid) |
| 4,6-dichloro-5-nitrobenzofuroxan |
| Ampicillin |
| Boceprevir |
| Dichlorofenac |
| Dimethyl sulfate |
| Gallic acid |
| Gentisic acid (2,5-dihydroxybenzoic acid) |
| Hypoxanthine |
| NF-κB |
| Octyl gallate |
| Propyl gallate |
Advanced Analytical Methodologies for Characterization and Quantification of 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, quantification, and purity assessment of 2,6-dichloro-3,4,5-trihydroxybenzoic acid. The technique's versatility allows for the development of specific methods tailored to the compound's polarity and chemical characteristics. While specific methods for this exact compound are not widely published, methods for structurally similar compounds, such as other halogenated benzoic acids and isomers of dihydroxybenzoic and trihydroxybenzoic acids, provide a strong basis for method development. ekb.egsielc.comsigmaaldrich.com
Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18 or ODS) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes for the acidic analyte. ekb.egamericanlaboratory.com For instance, a method developed for 2,4,5-trifluorobenzoic acid used a mobile phase of acetonitrile, water, and trifluoroacetic acid (40:60:2) with UV detection at 272 nm. americanlaboratory.com Another approach for separating dihydroxybenzoic acid isomers uses specialized hydrogen-bonding columns (SHARC 1) with a mobile phase of acetonitrile/methanol and a buffer, which is fully compatible with mass spectrometry. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. sielc.comnih.gov This hyphenated technique is invaluable for the unambiguous identification of this compound, especially in complex mixtures. It provides not only the retention time but also the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the identity and enabling quantification at very low levels. nih.gov
Table 1: Example HPLC Conditions for Analysis of Related Benzoic Acid Derivatives
| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| 2,4,5-Trifluorobenzoic Acid | Not Specified | Acetonitrile:Water:Trifluoroacetic Acid (40:60:2) | 1.0 mL/min | UV at 272 nm | americanlaboratory.com |
| 2,6-Dihydroxybenzoic Acid | SHARC 1, 3.2x100 mm, 5 µm | Acetonitrile/Methanol with Ammonium Formate/Formic Acid Buffer | 1.0 mL/min | UV at 270 nm, LC/MS | sielc.com |
| 1,3-Dichloro-2,4,6-trinitrobenzene | Hypersil ODS2, 250x4.6 mm, 5 µm | Acetonitrile/Water (55:45) | 1.2 mL/min | UV at 240 nm | energetic-materials.org.cn |
This table presents methods for structurally similar compounds to illustrate typical chromatographic conditions.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete molecular structure in solution.
¹H NMR: For this compound, the aromatic ring lacks any protons due to substitution at all positions. Therefore, the proton NMR spectrum would be expected to show signals corresponding to the acidic protons of the three hydroxyl groups and the single carboxylic acid group. The chemical shifts of these protons can be influenced by solvent, concentration, and temperature. For example, in the ¹H NMR spectrum of 2,3,4-trihydroxybenzoic acid in DMSO-d6, the hydroxyl and carboxylic protons appear as broad signals between 8.5 and 11.4 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would provide definitive evidence of the carbon skeleton. It is expected to show seven distinct signals, one for each carbon atom in the molecule, including the carboxyl carbon (typically ~170 ppm) and the six aromatic carbons. The carbons attached to the electron-withdrawing chlorine and oxygen atoms would exhibit characteristic chemical shifts. For comparison, the ¹³C NMR spectrum of 3,4,5-trihydroxybenzoic acid in DMSO-d6 shows signals for the aromatic carbons between approximately 109 and 145 ppm. spectrabase.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic bands:
A broad absorption band in the region of 2500-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl and carboxylic acid groups. mdpi.com
A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group. mdpi.com
Bands in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring. mdpi.com
Stretching vibrations for C-O bonds appearing in the 1200-1300 cm⁻¹ range. mdpi.com
Vibrations corresponding to the C-Cl bonds, typically found in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for its structural elucidation and the identification of trace-level impurities.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The calculated molecular weight of this compound (C₇H₄Cl₂O₅) is 239.01 g/mol . cymitquimica.com HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
Impurity Profiling using techniques like LC-HRMS is critical for quality control. This method can detect and identify process-related impurities (e.g., starting materials, by-products from incomplete reactions) or degradation products, even at very low concentrations. The high mass accuracy and ability to perform MS/MS fragmentation allow for the confident identification of these unknown impurities.
Table 2: Predicted and Observed Mass Spectrometry Data for Trihydroxybenzoic Acids
| Compound | Formula | Precursor Type | Precursor m/z (Observed) | Key Fragments/Top Peaks (m/z) | Reference |
|---|---|---|---|---|---|
| This compound | C₇H₄Cl₂O₅ | [M-H]⁻ | 237.9258 (Calculated) | Predicted: loss of CO₂, HCl, H₂O | cymitquimica.com |
| 2,3,4-Trihydroxybenzoic acid | C₇H₆O₅ | [M+H]⁺ | 171.0288 | 153.0183, 125.0235 | nih.gov |
| 2,3,4-Trihydroxybenzoic acid | C₇H₆O₅ | [M-H]⁻ | 169.0142 | 125.0244 | nih.gov |
Data for the target compound is predicted/calculated; data for other compounds is from experimental observation.
Electrochemical and Photoelectrochemical Detection Methods for Quantification
Electrochemical and photoelectrochemical (PEC) methods offer highly sensitive and often low-cost alternatives for the quantification of electroactive species like this compound. The phenolic hydroxyl groups on the aromatic ring are readily oxidized, making the compound suitable for such detection methods.
A highly sensitive PEC method has been developed for the quantification of the parent compound, 3,4,5-trihydroxybenzoic acid (gallic acid), which serves as an excellent model. scielo.brscielo.br This method utilizes a fluorine-doped tin oxide (FTO) electrode modified with cadmium sulfide (B99878) (CdS) as a semiconductor and coated with poly(D-glucosamine) (chitosan). scielo.brscielo.brresearchgate.net
The detection principle is based on the amperometric measurement of the photocurrent generated when the electrode is illuminated. scielo.br In the presence of the trihydroxybenzoic acid, the photogenerated holes on the CdS surface are scavenged by the analyte, leading to an increase in the measured photocurrent. scielo.br This change in current is directly proportional to the concentration of the analyte over a defined range. scielo.br This platform has demonstrated excellent performance for gallic acid, with a wide linear response range, low detection limits, and high accuracy in real samples like wine and tea, suggesting its strong potential for the analysis of its dichlorinated derivative. scielo.brscielo.br
Table 3: Performance of a Photoelectrochemical Sensor for 3,4,5-Trihydroxybenzoic Acid Quantification
| Parameter | Value | Reference |
|---|---|---|
| Sensor Platform | poly(D-glucosamine)/CdS/FTO Electrode | scielo.brscielo.br |
| Linear Range | 0.2 µmol L⁻¹ to 500 µmol L⁻¹ | scielo.brscielo.br |
| Detection Limit (S/N=3) | 0.1 µmol L⁻¹ | scielo.br |
| Reproducibility (RSD) | < 5.0% | scielo.br |
| Sample Recovery | 95.88% to 101.72% | scielo.brscielo.br |
This table shows the performance of a method for the parent compound, 3,4,5-trihydroxybenzoic acid, indicating the potential for its application to the dichlorinated analogue.
X-ray Crystallography for Solid-State Structure Elucidation
While the crystal structure for this compound has not been publicly reported, extensive crystallographic studies on its parent compound, anhydrous 3,4,5-trihydroxybenzoic acid (gallic acid), provide insight into the structural features that could be expected. researchgate.netnih.gov Studies on anhydrous gallic acid revealed a planar molecular structure where all three hydroxyl groups are oriented in the same direction, participating in intramolecular hydrogen bonds. researchgate.netnih.gov The crystal packing is dominated by a robust network of intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups, leading to a highly ordered and stable structure. researchgate.net
For this compound, a crystallographic analysis would similarly elucidate its molecular conformation and the hydrogen-bonding network. Furthermore, it would reveal the role of the two chlorine atoms in the crystal packing, which could involve halogen-halogen or halogen-oxygen interactions, potentially influencing the solid-state properties of the material.
Table 4: Crystallographic Data for Anhydrous 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₆O₅ | researchgate.net |
| Crystal System | Monoclinic | crystallography.net |
| Space Group | C 1 2/c 1 | crystallography.net |
| a (Å) | 25.629 (2) | researchgate.net |
| b (Å) | 4.9211 (4) | researchgate.net |
| c (Å) | 11.2508 (12) | crystallography.net |
| β (°) | 106.234 (2) | crystallography.net |
| Volume (ų) | 1367.1 (3) | crystallography.net |
| Temperature (K) | 293 | researchgate.net |
This table presents data for the parent compound to illustrate the type of information obtained from an X-ray crystallography study.
Environmental Chemistry and Biodegradation of 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid
Abiotic Transformation Processes in Environmental Matrices (e.g., Photodegradation, Hydrolysis, Oxidation)
The environmental fate of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is influenced by various abiotic transformation processes. While specific studies on this compound are limited, the presence of both chloro and hydroxyl functional groups on a benzoic acid backbone suggests its susceptibility to photodegradation, hydrolysis, and oxidation.
Photodegradation: Aromatic compounds, particularly those with hydroxyl and halogen substituents, can undergo photodegradation upon exposure to sunlight. The photo-induced degradation of similar compounds, such as 3,6-dichloro-2-methoxybenzoic acid, has been observed to proceed via direct photolysis or through photocatalysis in the presence of substances like titanium dioxide (TiO2). researchgate.net For this compound, it is plausible that UV radiation could lead to the cleavage of the carbon-chlorine bond or the oxidation of the hydroxyl groups, initiating its breakdown in aquatic environments.
Hydrolysis: The carbon-chlorine bonds in chlorinated aromatic compounds can be subject to hydrolysis, although this process is generally slow under typical environmental pH and temperature conditions. The rate of hydrolysis would be influenced by the electronic effects of the other substituents on the aromatic ring.
Oxidation: Oxidation in environmental matrices can be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are photochemically produced in natural waters. These highly reactive species can attack the aromatic ring of this compound, leading to hydroxylation, dechlorination, and eventual ring cleavage. The trihydroxy substitution pattern may enhance the susceptibility of the aromatic ring to oxidative attack.
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of chlorinated aromatic compounds is a key process in their environmental removal. While the specific pathways for this compound have not been fully elucidated, extensive research on related compounds provides a strong basis for predicting its metabolic fate. researchgate.net
Aerobic Degradation: Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds typically begins with an oxidative attack. For a compound like this compound, initial steps would likely involve the removal of the chlorine atoms. This can occur through oxidative dechlorination catalyzed by monooxygenases or dioxygenases. nih.govnih.gov Following dechlorination, the resulting hydroxylated intermediates are channeled into central metabolic pathways. The aromatic ring is then cleaved by dioxygenases, leading to the formation of aliphatic acids that can be utilized by microorganisms for growth and energy. nih.govnih.gov
Anaerobic Degradation: In the absence of oxygen, the primary mechanism for the initial breakdown of chlorinated aromatic compounds is reductive dechlorination. researchgate.net In this process, the chlorine substituent is removed and replaced by a hydrogen atom. This reaction is typically mediated by specific dehalogenating bacteria. nih.govnih.gov For this compound, anaerobic degradation would likely proceed through sequential reductive dechlorination, yielding less chlorinated and ultimately non-chlorinated trihydroxybenzoic acid. This can then be further degraded through pathways established for gallic acid (3,4,5-trihydroxybenzoic acid), which involve decarboxylation and ring cleavage. nih.gov
The degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum KZ-4 proceeds via 4-hydroxybenzoate (B8730719) to protocatechuic acid, which then enters the tricarboxylic acid cycle. researchgate.net A similar pathway could be envisioned for this compound following initial dechlorination.
A diverse range of microorganisms has been shown to degrade chlorinated aromatic compounds.
Microorganisms:
Aerobic Bacteria: Genera such as Pseudomonas, Ralstonia, Cupriavidus, and Enterobacter are well-known for their ability to degrade chlorinated phenols and benzoic acids under aerobic conditions. nih.govnih.govnih.gov For instance, Cupriavidus necator JMP134 has been extensively studied for its degradation of 2,4-dichlorophenoxyacetic acid. nih.gov
Anaerobic Bacteria: The genus Dehalococcoides is particularly noted for its ability to carry out reductive dechlorination of a wide range of chlorinated compounds, including polychlorinated biphenyls (PCBs). nih.govnih.gov Eubacterium oxidoreducens is an example of an anaerobe that can degrade non-chlorinated trihydroxybenzoate. nih.gov
Fungi: White-rot fungi, such as Phanerochaete chrysosporium, possess powerful extracellular ligninolytic enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which can oxidatively dechlorinate chlorinated phenols. nih.gov
Enzymes:
Dechlorination Enzymes:
Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, which can lead to the spontaneous elimination of a chlorine atom. nih.gov
Reductive Dehalogenases: These enzymes, found in anaerobic bacteria, catalyze the removal of chlorine atoms with the concurrent addition of hydrogen. researchgate.net
Ring Cleavage Enzymes:
Dioxygenases: Following initial modifications, the aromatic ring is cleaved by intradiol or extradiol dioxygenases. For example, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes in the degradation of many aromatic compounds. nih.govnih.gov
The following table summarizes microorganisms and enzymes involved in the degradation of related chlorinated aromatic compounds.
| Microorganism | Compound Degraded | Key Enzymes | Degradation Condition |
| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid | 2,4-D Dioxygenase, Chlorocatechol 1,2-Dioxygenase | Aerobic |
| Phanerochaete chrysosporium | 2,4,6-Trichlorophenol | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Aerobic |
| Dehalococcoides spp. | Polychlorinated Biphenyls (PCBs) | Reductive Dehalogenases | Anaerobic |
| Eubacterium oxidoreducens | 3,4,5-Trihydroxybenzoate | Gallate Decarboxylase, Hydrolase | Anaerobic |
| Diaphorobacter sp. JS3050 | 3,4-Dichloronitrobenzene | Nitroarene Dioxygenase | Aerobic |
Environmental Fate Modeling and Persistence Assessment
Predicting the environmental fate and persistence of this compound requires the use of environmental fate models. These models integrate the compound's physicochemical properties with data on abiotic and biotic transformation rates.
The persistence of this compound in the environment will be a balance between its inherent stability and the rates of degradation processes. The presence of two chlorine atoms suggests a higher degree of persistence compared to its non-chlorinated analogue, gallic acid. semanticscholar.org However, the multiple hydroxyl groups may increase its water solubility and susceptibility to oxidative and microbial attack, potentially reducing its persistence compared to other dichlorinated aromatic compounds.
Bioavailability and Transport in Environmental Systems
The bioavailability and transport of this compound in the environment are governed by its solubility, partitioning behavior (Kow), and sorption to soil and sediment particles. The hydroxyl and carboxylic acid groups are expected to make the compound relatively water-soluble. This would facilitate its transport in aquatic systems. However, these polar functional groups can also participate in hydrogen bonding and other interactions with organic matter and clay minerals in soil and sediment, which could reduce its mobility and bioavailability. The degree of ionization of the carboxylic acid and hydroxyl groups, which is pH-dependent, will significantly influence its sorption behavior.
Potential for Bioremediation Strategies
The microbial degradation pathways for chlorinated aromatic compounds suggest that bioremediation could be a viable strategy for environments contaminated with this compound.
Bioaugmentation: This approach would involve introducing specific microorganisms with known capabilities to degrade the target compound or related structures into the contaminated site. Strains of Pseudomonas, Cupriavidus, or consortia containing Dehalococcoides could be candidates for bioaugmentation. nih.govnih.govnih.gov
Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant. This can be achieved by adding nutrients (e.g., nitrogen, phosphorus) or electron donors/acceptors to the environment to create optimal conditions for microbial degradation.
Phytoremediation: Certain plants have been shown to take up and metabolize chlorinated organic compounds. While specific data for this compound is not available, the potential for phytoremediation, possibly in conjunction with associated rhizosphere microorganisms, could be explored.
Future Perspectives and Research Challenges for 2,6 Dichloro 3,4,5 Trihydroxybenzoic Acid Research
Unexplored Synthetic Avenues and Methodological Advancements
A primary challenge in the study of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is the development of efficient, selective, and sustainable synthetic methods. Traditional approaches to the halogenation of phenolic compounds can be harsh and may lack regioselectivity, leading to complex product mixtures and environmental concerns. google.com Future research must focus on pioneering more sophisticated synthetic strategies.
One promising avenue is the exploration of advanced catalytic systems. This includes the use of transition-metal catalysts for directed C-H bond activation, which could allow for the precise installation of chlorine atoms onto the gallic acid scaffold, minimizing byproduct formation. Another area ripe for exploration is the use of enzymatic or chemo-enzymatic methods. Harnessing the power of engineered microbes or isolated enzymes could lead to highly selective and environmentally benign production routes, similar to how recombinant Escherichia coli strains have been engineered to produce p-hydroxybenzoic acid from glucose. nih.govrsc.org The development of continuous flow processes, which can offer improved safety and scalability over traditional batch methods, also represents a significant methodological advancement to be explored. beilstein-journals.org
Unveiling Novel Molecular Mechanistic Insights and Target Validation
While the parent compound, gallic acid, is known for a wide range of biological activities—including antioxidant, anti-inflammatory, antimicrobial, and antialgal effects—the specific molecular mechanisms of this compound remain largely uncharacterized. scispace.commdpi.comresearchgate.net The addition of two chlorine atoms to the aromatic ring is expected to significantly alter its electronic properties, steric profile, and lipophilicity, thereby modulating its interaction with biological targets.
A major research challenge is to move beyond preliminary screening and identify the specific molecular targets and pathways affected by this compound. Future studies should employ high-throughput screening (HTS) campaigns against diverse target classes to uncover novel biological activities. For instance, related compounds like 2,4,6-trihydroxybenzoic acid have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), suggesting that cell cycle regulation could be a fruitful area of investigation for its chlorinated analogue. nih.gov Once putative targets are identified, rigorous target validation using biochemical assays, cellular thermal shift assays (CETSA), and genetic techniques (e.g., CRISPR-Cas9 knockout) will be essential to confirm their relevance. Elucidating these mechanisms is critical for understanding the compound's potential applications.
Development of Highly Sensitive and Selective Analytical Techniques for Complex Matrices
The ability to accurately detect and quantify this compound at trace levels within complex environmental and biological matrices is fundamental to studying its bioaccumulation, biotransformation, and toxicological profile. A significant challenge lies in developing analytical methods that are both highly sensitive and selective, capable of distinguishing the analyte from a multitude of interfering substances.
Future research should focus on refining and applying state-of-the-art analytical platforms. Techniques combining gas chromatography with high-resolution mass spectrometry (GC/HRMS) or high-performance liquid chromatography with time-of-flight mass spectrometry (HPLC/TOF-MS) have proven effective for other halogenated phenolic compounds in matrices like bird eggs and can be adapted for this purpose. dphen1.com These methods often require a derivatization step to improve the volatility and chromatographic behavior of the polar analyte. nih.gov Furthermore, the use of ultrahigh-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offers a powerful tool for the non-targeted identification of halogenated compounds and their metabolites in complex mixtures like industrial wastewater. acs.org The development of robust sample preparation protocols, such as solid-phase extraction (SPE), is equally crucial to remove matrix interferences and pre-concentrate the analyte to meet the detection limits required by environmental and biological monitoring. nih.gov
| Analytical Technique | Principle | Key Advantages for Analysis | Reference |
| GC/HRMS | Separation of volatile (often derivatized) compounds followed by high-resolution mass analysis. | Excellent chromatographic separation and high mass accuracy for confident identification. | dphen1.com |
| HPLC/TOF-MS | Separation of non-volatile compounds in the liquid phase coupled with high-speed mass detection. | Suitable for underivatized polar compounds; provides high sensitivity and mass accuracy. | dphen1.com |
| FT-ICR-MS | Traps ions in a magnetic field to measure mass-to-charge ratio with unparalleled resolution. | Enables unambiguous molecular formula assignment in highly complex samples without standards. | acs.org |
| Solid-Phase Extraction (SPE) | Sample preparation technique using a solid sorbent to isolate analytes from a liquid matrix. | Removes interfering substances, concentrates the analyte, and improves detection limits. | nih.gov |
Addressing Environmental Impact and Developing Sustainable Biotransformation Processes
The introduction of chlorinated aromatic compounds into the environment is a significant concern due to their potential for persistence, bioaccumulation, and toxicity. eurochlor.orgmdpi.com A critical research challenge is to thoroughly assess the environmental fate and impact of this compound. Its biodegradability under both aerobic and anaerobic conditions must be systematically investigated. Many highly chlorinated compounds are resistant to aerobic degradation and require anaerobic conditions for initial reductive dehalogenation. eurochlor.org
Future research must focus on identifying and engineering microorganisms or microbial consortia capable of completely mineralizing this compound. This involves exploring biotransformation pathways, such as those initiated by dioxygenase enzymes that add hydroxyl groups to the aromatic ring, making it more susceptible to cleavage. nih.gov Developing sustainable bioremediation processes is paramount. Innovative approaches, such as using algae-bacteria symbiosis systems in bioreactors, could offer an effective and environmentally friendly way to treat wastewater containing such halogenated pollutants. nih.govmdpi.com These systems leverage the synergistic relationship where algae provide oxygen for bacterial degradation of organic compounds. mdpi.com Understanding the factors that influence biotransformation, such as the degree of chlorination, is key to designing effective remediation strategies. mdpi.com
Integration of Multi-Omics and Systems Biology Approaches in Chemical Biology Research
To gain a holistic understanding of the biological effects of this compound, research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multi-omics technologies—including transcriptomics, proteomics, and metabolomics—presents a formidable but necessary challenge. These approaches can simultaneously map the global changes in gene expression, protein abundance, and metabolic profiles within a cell or organism upon exposure to the compound.
The next frontier lies in applying these techniques to build comprehensive models of the compound's mechanism of action. For example, proteomics can help identify direct protein targets and downstream signaling cascades, while metabolomics can reveal perturbations in key metabolic pathways. The true challenge is the bioinformatic integration of these large datasets. By employing systems biology approaches, researchers can construct network models that predict off-target effects, identify biomarkers of exposure or toxicity, and uncover novel structure-activity relationships. This integrated approach, which has been applied to engineer microbial pathways for chemical production, is essential for a deeper understanding of how this compound interacts with complex biological systems. rsc.org
Exploration of Structure-Function Relationships in Complex Biological Systems
The biological activity of a phenolic compound is intimately linked to its chemical structure, particularly the number and position of its hydroxyl groups. nih.gov For gallic acid, the three adjacent hydroxyl groups are critical for its potent radical-scavenging and antioxidant properties. researchgate.netresearchgate.net The central research challenge for this compound is to systematically dissect how the addition of two bulky, electron-withdrawing chlorine atoms at the positions flanking the carboxylic acid modifies the functions of the parent molecule.
Future research should focus on a coordinated strategy of chemical synthesis, biological testing, and computational modeling. This would involve creating a library of analogues with varying degrees and patterns of halogenation (e.g., mono-chlorinated isomers, bromo- or fluoro-derivatives) to probe the specific roles of steric and electronic effects. By correlating the structural changes in these analogues with their observed biological activities (e.g., enzyme inhibition, antioxidant capacity, cytotoxicity), a detailed structure-function relationship map can be constructed. Computational docking and molecular dynamics simulations can provide atomic-level insights into how these structural modifications alter binding affinity and interaction with specific protein targets, guiding the rational design of molecules with enhanced or novel functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dichloro-3,4,5-trihydroxybenzoic acid, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves selective halogenation of gallic acid (3,4,5-trihydroxybenzoic acid) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A two-step process is common: (1) Protection of hydroxyl groups via acetylation or silylation to prevent over-chlorination, followed by (2) regioselective chlorination at the 2- and 6-positions under controlled temperatures (0–25°C). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid (gradient elution) to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm substitution patterns (e.g., absence of unprotected hydroxyl protons, chlorine-induced deshielding) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M-H]⁻ at m/z 265.945 for C₇H₃Cl₂O₅) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability studies should include:
- pH-dependent degradation : Monitor via UV-Vis spectroscopy (λmax ~270 nm) in buffers (pH 2–9) at 37°C.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of hydroxyl groups .
Advanced Research Questions
Q. How does the chlorination pattern (2,6-dichloro vs. 3,5-dichloro isomers) influence the compound’s bioactivity and interaction with cellular targets?
- Methodological Answer : Compare inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) using enzyme-linked immunosorbent assays (ELISA). For example:
- COX-2 inhibition assay : Incubate recombinant COX-2 with 10–100 µM compound and measure prostaglandin E₂ (PGE₂) production via LC-MS. The 2,6-dichloro isomer may show enhanced activity due to steric hindrance altering substrate binding .
Q. What strategies optimize the separation of this compound from its synthetic by-products using chromatographic methods?
- Methodological Answer : Optimize HPLC parameters:
- Column : C18 with 3 µm particle size for high resolution.
- Mobile phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 70:30 gradient over 20 min).
- Detection : Diode array detector (DAD) at 254 nm and 280 nm to differentiate by-products (e.g., mono-chlorinated intermediates) .
Q. How can conflicting data on the compound’s antioxidant capacity in different studies be resolved?
- Methodological Answer : Standardize assays to minimize variability:
- DPPH/ABTS radical scavenging : Use freshly prepared radical solutions and control for solvent effects (e.g., DMSO <1% v/v).
- Cellular antioxidant assays (e.g., CAA) : Normalize results to intracellular uptake quantified via LC-MS .
Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-negative bacteria?
- Methodological Answer : Conduct transcriptomic analysis (RNA-seq) on E. coli treated with sub-MIC concentrations. Key pathways may include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
